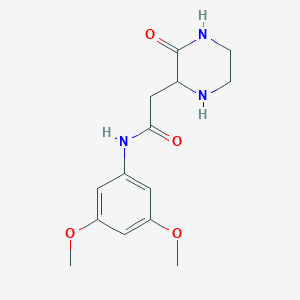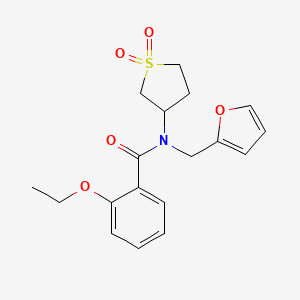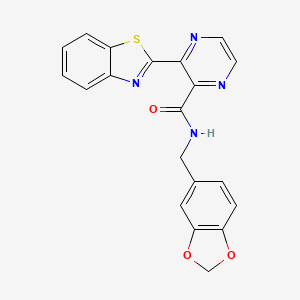
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide est un composé organique synthétique caractérisé par sa structure unique, qui comprend un groupe diméthoxyphényle et un fragment pipérazinone. Ce composé présente un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide implique généralement les étapes suivantes :
Formation de l’intermédiaire : L’étape initiale consiste à préparer la 3,5-diméthoxyaniline, qui est ensuite mise à réagir avec le chlorure de chloroacétyle pour former le N-(3,5-diméthoxyphényl)chloroacétamide.
Cyclisation : L’intermédiaire est ensuite soumis à une cyclisation avec la pipérazine dans des conditions contrôlées pour produire le produit final, le N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse susmentionnée afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification telles que la recristallisation ou la chromatographie.
Types de réactions :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle du cycle pipérazinone, le convertissant potentiellement en groupe hydroxyle.
Substitution : Le cycle aromatique peut participer à des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Électrophiles tels que les halogènes ou les groupes nitro en présence d’un catalyseur acide de Lewis.
Principaux produits :
Oxydation : Dérivés quinoniques.
Réduction : Dérivés hydroxylés de la pipérazinone.
Substitution : Divers composés aromatiques substitués en fonction de l’électrophile utilisé.
4. Applications de la recherche scientifique
Le N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des changements dans les voies cellulaires. Par exemple, il peut inhiber certaines enzymes impliquées dans l’inflammation, réduisant ainsi les réponses inflammatoires.
Composés similaires :
- N-(3,4-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide
- N-(3,5-diméthoxyphényl)-2-(3-oxopipéridin-2-yl)acétamide
Comparaison :
- Différences structurales : La position et le nombre de groupes méthoxy sur le cycle aromatique, ainsi que les variations dans le cycle pipérazine ou pipéridinone.
- Propriétés uniques : Le N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide peut présenter des activités biologiques uniques en raison de ses caractéristiques structurales spécifiques, telles qu’une affinité de liaison accrue à certaines cibles ou des propriétés pharmacocinétiques améliorées.
Cette vue d’ensemble détaillée fournit une compréhension complète du N-(3,5-diméthoxyphényl)-2-(3-oxopipérazin-2-yl)acétamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Comparaison Avec Des Composés Similaires
- N-(3,4-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
- N-(3,5-dimethoxyphenyl)-2-(3-oxopiperidin-2-yl)acetamide
Comparison:
- Structural Differences: The position and number of methoxy groups on the aromatic ring, as well as variations in the piperazine or piperidinone ring.
- Unique Properties: N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide may exhibit unique biological activities due to its specific structural features, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H19N3O4 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide |
InChI |
InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
YKAOBKHQHMTUNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)

![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)





![3-[(2,6-Difluorophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129657.png)
![1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea](/img/structure/B12129665.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)

![1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12129678.png)

